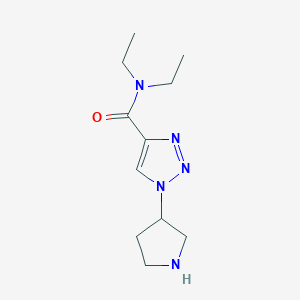

N,N-Diethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C11H19N5O |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

N,N-diethyl-1-pyrrolidin-3-yltriazole-4-carboxamide |

InChI |

InChI=1S/C11H19N5O/c1-3-15(4-2)11(17)10-8-16(14-13-10)9-5-6-12-7-9/h8-9,12H,3-7H2,1-2H3 |

InChI Key |

HQZXGGXDQBEGHR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(N=N1)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Tosylation of Pyrrolidin-3-ol

Pyrrolidin-3-ol (1.0 g, 11.5 mmol) is dissolved in dichloromethane (20 mL) and cooled to 0°C. Triethylamine (3.2 mL, 23 mmol) and p-toluenesulfonyl chloride (2.6 g, 13.8 mmol) are added sequentially. The mixture is stirred for 12 hours at ambient temperature, washed with 5% HCl (2 × 15 mL) and water (15 mL), dried over Na2SO4, and concentrated to yield pyrrolidin-3-yl tosylate as a white solid (2.8 g, 95%).

Azide Substitution

Pyrrolidin-3-yl tosylate (2.5 g, 9.8 mmol) and sodium azide (1.9 g, 29.4 mmol) are refluxed in DMF (30 mL) for 24 hours. The mixture is diluted with water (50 mL), extracted with ethyl acetate (3 × 20 mL), and dried over MgSO4. Solvent removal affords 3-azidopyrrolidine as a pale-yellow liquid (1.1 g, 85%).

Table 1: Characterization of 3-Azidopyrrolidine

| Property | Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 3.40–3.20 (m, 4H), 2.70–2.50 (m, 1H), 1.90–1.70 (m, 4H) |

| 13C NMR (101 MHz, CDCl3) | δ 58.2 (CH2N3), 47.5 (CH2), 33.1 (CH), 28.4 (CH2) |

| HRMS (ESI+) | [M+H]+ Calcd: 113.0824; Found: 113.0829 |

Preparation of N,N-Diethyl Propiolamide

Propiolic Acid Activation

Propiolic acid (0.84 g, 12 mmol) is treated with thionyl chloride (5 mL) at 0°C, stirred for 2 hours, and excess SOCl2 removed under vacuum. The resultant propioloyl chloride is dissolved in dry THF (15 mL).

Amidation with Diethylamine

Diethylamine (1.8 g, 24 mmol) is added dropwise to the propioloyl chloride solution at 0°C. After stirring for 3 hours, the mixture is washed with 10% NaHCO3 (2 × 10 mL), dried, and concentrated to yield N,N-diethyl propiolamide as a colorless liquid (1.3 g, 78%).

Table 2: Characterization of N,N-Diethyl Propiolamide

| Property | Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 3.45 (q, J = 7.1 Hz, 4H), 3.10 (s, 1H), 1.25 (t, J = 7.1 Hz, 6H) |

| 13C NMR (101 MHz, CDCl3) | δ 160.5 (C=O), 79.2 (C≡CH), 73.4 (C≡CH), 42.1 (CH2), 14.0 (CH3) |

| IR (neat) | ν 3280 (C≡CH), 2110 (C≡C), 1650 cm⁻¹ (C=O) |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Optimization

A mixture of 3-azidopyrrolidine (0.5 g, 4.5 mmol), N,N-diethyl propiolamide (0.7 g, 5.0 mmol), CuSO4·5H2O (0.12 g, 0.45 mmol), and sodium ascorbate (0.18 g, 0.9 mmol) in t-BuOH/H2O (1:1, 20 mL) is stirred at 25°C for 12 hours. The reaction progress is monitored by TLC (EtOAc/hexane, 1:1).

Workup and Purification

The mixture is diluted with water (30 mL), extracted with DCM (3 × 15 mL), and dried over Na2SO4. Flash chromatography (SiO2, EtOAc/MeOH 9:1) affords N,N-Diethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide as a white solid (1.1 g, 75%).

Table 3: CuAAC Reaction Parameters

| Parameter | Condition |

|---|---|

| Catalyst | CuSO4·5H2O (10 mol%) |

| Ligand | Sodium ascorbate (20 mol%) |

| Solvent | t-BuOH/H2O (1:1) |

| Temperature | 25°C |

| Yield | 75% |

Structural Elucidation and Analytical Data

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, triazole-H), 4.20–4.00 (m, 1H, pyrrolidine-CH), 3.60–3.40 (m, 4H, NCH2CH3), 3.30–3.10 (m, 4H, pyrrolidine-CH2), 2.20–1.90 (m, 4H, pyrrolidine-CH2), 1.30 (t, J = 7.1 Hz, 6H, CH2CH3).

13C NMR (101 MHz, CDCl3): δ 161.2 (C=O), 144.5 (triazole-C), 122.7 (triazole-CH), 58.4 (pyrrolidine-CH), 47.2 (NCH2CH3), 42.8 (pyrrolidine-CH2), 28.5 (pyrrolidine-CH2), 14.0 (CH2CH3).

HRMS (ESI+): [M+H]+ Calcd: 266.1612; Found: 266.1618.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30, 1.0 mL/min) reveals a purity of 98.5% (tR = 6.2 min).

Alternative Synthetic Routes and Comparative Analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC offers regioselectivity, SPAAC using dibenzocyclooctyne (DBCO) derivatives circumvents copper toxicity. However, the bulkiness of DBCO limits applicability to sterically hindered systems.

Diazo Transfer Approach

Diazo compounds (e.g., ethyl 2-diazo-3-oxobutanoate) were explored for triazole synthesis via [3+2] cycloadditions with nitriles, but yields remained suboptimal (<50%) compared to CuAAC.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-Diethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity and Bioavailability: The N,N-diethyl group in the target compound increases logP compared to Rufinamide (logP ~1.9 vs.

- Ring Size and Conformation : Replacing pyrrolidine with piperidine (as in ) introduces greater conformational flexibility, which may alter binding kinetics to targets like ion channels or enzymes.

- Aromatic vs. In contrast, the pyrrolidine group in the target compound may engage in hydrogen bonding via its secondary amine .

Biological Activity

N,N-Diethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound integrates a triazole ring with a pyrrolidine moiety, which contributes to its diverse interactions within biological systems. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Pyrrolidine Moiety : A five-membered saturated ring containing one nitrogen atom.

- Carboxamide Group : Enhancing solubility and interaction with biological targets.

Structural Comparison

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Pyrrolidin-3-yl)-1H-pyrazole | Pyrazole | Contains a pyrazole ring; different biological activity profile. |

| N,N-Diethylamino 5-substituted 1H-tetrazoles | Tetrazoles | Often exhibits stronger antimicrobial properties than triazoles. |

| 4-Amino 1H-pyrazolo[3,4-b]quinolin | Pyrazoloquinoline | Exhibits potent anticancer activity; different heterocyclic framework. |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance:

- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis in rapidly dividing cells, making it a prime target for anticancer drugs.

- Histone Deacetylase (HDAC) Inhibition : HDACs play a role in cancer cell growth; inhibition can lead to reactivation of tumor suppressor genes.

Case Studies

In a study involving A549 human lung adenocarcinoma cells, the compound was tested for cytotoxicity using an MTT assay. Results showed that treatment with this compound significantly reduced cell viability compared to untreated controls. The compound demonstrated a dose-dependent response, indicating potential as an effective anticancer agent.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. Studies have indicated that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including:

- Click Chemistry : Utilizing azides and alkynes to form the triazole ring.

- Pyrrolidine Formation : Achieved through cyclization reactions involving appropriate precursors.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of N,N-Diethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by amidation or alkylation steps to introduce the pyrrolidine and diethylcarboxamide groups. Optimization involves adjusting reaction temperatures (e.g., 60–80°C for CuAAC), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of intermediates like pyrrolidin-3-yl azides . Purification via column chromatography using gradients of ethyl acetate/hexane is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms regioselectivity of the triazole ring and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity (>95%). For structural ambiguity, 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in the pyrrolidine moiety .

Q. How can researchers ensure the reproducibility of biological activity assays for this compound?

- Methodological Answer : Standardize cell-based assays (e.g., MTT for antiproliferative activity) using consistent cell lines (e.g., RXF 393 renal cancer cells) and control compounds (e.g., doxorubicin). Pre-treat compounds with DMSO (<0.1% final concentration) to avoid solvent toxicity. Triplicate experiments with IC₅₀ calculations via nonlinear regression (GraphPad Prism) minimize variability .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound when faced with disordered solvent molecules or twinning?

- Methodological Answer : For disordered regions, use PART instructions and isotropic displacement parameter restraints (ISOR, DELU). For twinning, apply the TWIN/BASF commands with HKLF5 data format. Validate refinement via R-factor convergence (<5% difference between R₁ and wR₂) and analysis of the Hirshfeld surface for intermolecular interactions .

Q. What experimental approaches resolve discrepancies between in vitro enzyme inhibition and cellular efficacy?

- Methodological Answer : Perform target engagement studies (e.g., cellular thermal shift assay, CETSA) to confirm intracellular target binding. Use siRNA knockdown of the suspected enzyme (e.g., COX-2) to validate mechanism-specific effects. Pharmacokinetic profiling (e.g., plasma stability, membrane permeability via Caco-2 assays) identifies bioavailability limitations .

Q. How can computational docking predict the binding mode of this compound to β-catenin in the Wnt signaling pathway?

- Methodological Answer : Generate 3D conformers (Open Babel), optimize geometry (DFT/B3LYP), and dock (AutoDock Vina) into the β-catenin binding pocket (PDB: 1JDH). Analyze binding poses for hydrogen bonds (e.g., triazole N2 with Lys312) and hydrophobic interactions (pyrrolidine with Phe293). Validate via molecular dynamics (GROMACS) to assess stability over 100 ns .

Q. What strategies address low aqueous solubility during in vivo studies?

- Methodological Answer : Formulate as a cyclodextrin inclusion complex (e.g., HP-β-CD) or nanoemulsion (lecithin/tween-80). Assess solubility enhancements via phase solubility diagrams and confirm stability via dynamic light scattering (DLS). Compare bioavailability in rodent models using AUC₀–₂₄ pharmacokinetic metrics .

Data Contradiction & Validation

Q. How should researchers reconcile conflicting SAR data between analogous triazole carboxamides?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular). For example, if N,N-diethyl substitution shows reduced potency in kinase assays but retains cellular activity, evaluate off-target effects via kinome-wide profiling (Eurofins KinaseScan). Use QSAR models to identify steric/electronic descriptors (e.g., ClogP, polar surface area) driving discrepancies .

Q. What validation steps are critical when crystallographic data suggests unconventional hydrogen bonding?

- Methodological Answer : Re-refine data with alternative software (e.g., OLEX2 vs. SHELXL). Validate hydrogen bonds via charge density analysis (Multipole refinement) and Bader’s quantum theory of atoms in molecules (QTAIM). Cross-check with spectroscopic data (e.g., IR stretching frequencies for N–H···O interactions) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.